N,N-DI-Boc-4-nitroaniline
Description
Contextualization of Nitroaniline Derivatives in Chemical Synthesis
Nitroaniline derivatives are a cornerstone of chemical synthesis, serving as versatile precursors for a wide array of more complex molecules. The presence of both a nitro group and an amino group on the aromatic ring imparts a unique reactivity profile. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Conversely, the amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. This dichotomy in reactivity makes nitroanilines valuable starting materials.
Historically and currently, nitroanilines are pivotal intermediates in the production of dyes, pharmaceuticals, and corrosion inhibitors. wikipedia.org For instance, 4-nitroaniline (B120555) is a key precursor to p-phenylenediamine, a vital component in dye manufacturing. wikipedia.org In the realm of medicinal chemistry, the nitroaromatic scaffold is found in various bioactive molecules. mdpi.com The synthesis of these derivatives often involves nitration of anilines or amination of nitroaromatic halides. wikipedia.org The strategic manipulation of the nitro and amino functionalities is a central theme in the synthesis of numerous heterocyclic compounds and other functional materials. acs.orggoogle.com
Significance of N-Protection Strategies in Arylamine Chemistry, with Emphasis on Bis-tert-Butoxycarbonyl Derivatives
The amino group of arylamines is nucleophilic and readily undergoes reactions that can interfere with desired chemical transformations elsewhere in the molecule. Therefore, the protection of this group is a critical strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, and its facile removal under mild acidic conditions.
The formation of N,N-bis(tert-butoxycarbonyl) or "di-Boc" derivatives represents a specialized N-protection strategy. While mono-Boc protection is common, the introduction of a second Boc group further modulates the reactivity of the nitrogen atom. This can be particularly useful for deactivating the nitrogen to prevent unwanted side reactions or to influence the stereochemical outcome of nearby reactions. The synthesis of N,N-di-Boc derivatives is often achieved by reacting the amine with an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O), frequently in the presence of a base like 4-(dimethylamino)pyridine (DMAP). researchgate.netacs.org The removal of the di-Boc group can be accomplished using standard acidic conditions.
Overview of Research Trajectories for N,N-DI-Boc-4-nitroaniline
This compound primarily serves as a specialized intermediate in organic synthesis, enabling the construction of more complex molecular architectures. Its research applications are mainly centered on its role as a building block for bioactive molecules and functional materials.
One notable application is in the synthesis of pharmaceutical compounds. For example, a derivative of this compound, specifically N-methyl-N-(4-nitrophenyl) tert-butyl carbamate, is a key intermediate in a patented synthesis of Nintedanib, a medication used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. google.com In this synthesis, the Boc-protected nitroaniline is reduced to the corresponding aniline (B41778), which then undergoes further reactions to form the final drug scaffold. google.com
Furthermore, the general class of N,N'-di-Boc-protected compounds is instrumental in the synthesis of guanidines, which are important structural motifs in many biologically active compounds exhibiting antiviral, antifungal, and antitumor activities. thieme-connect.com While not a direct application of this compound, this highlights the utility of the di-Boc protection strategy in creating precursors for medicinally relevant structures.
In the field of materials science, nitroaniline derivatives are explored for their nonlinear optical and piezoelectric properties. preprints.org While research specifically detailing this compound in this context is limited, its structural similarity to other push-pull nitroaniline systems suggests potential for future investigation in this area. The di-Boc groups, while sterically bulky, could be envisioned as a handle for further functionalization or to influence the solid-state packing of the molecule.
The primary research trajectory for this compound is therefore its utilization as a strategic intermediate. The presence of the two Boc groups effectively masks the reactivity of the amino nitrogen, allowing for selective transformations at other positions of the molecule, particularly involving the nitro group or the aromatic ring. Subsequent deprotection of the amine allows for its participation in further synthetic steps, such as amide bond formations or the construction of heterocyclic rings.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-15(2,3)23-13(19)17(14(20)24-16(4,5)6)11-7-9-12(10-8-11)18(21)22/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYACWUAPVKEIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479091 | |
| Record name | N,N-DI-BOC-4-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395639-03-9 | |
| Record name | N,N-DI-BOC-4-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Considerations for N,n Di Boc 4 Nitroaniline
Direct Synthesis Approaches for N,N-DI-Boc-4-nitroaniline
The direct introduction of two Boc groups onto the nitrogen atom of 4-nitroaniline (B120555) is the most straightforward route to this compound. This transformation typically involves the reaction of 4-nitroaniline with an excess of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), the common Boc-group source. fishersci.co.uk
Optimization of Reaction Conditions for Bis-Boc Protection of 4-Nitroaniline
Achieving efficient bis-Boc protection of 4-nitroaniline necessitates careful optimization of reaction parameters to drive the reaction to completion and maximize the yield of the desired product. Key variables include stoichiometry, temperature, and the choice of solvent and base.
Due to the reduced nucleophilicity of the nitrogen atom in 4-nitroaniline, which is further diminished after the introduction of the first electron-withdrawing Boc group, forcing conditions are often required for the second Boc protection. sigmaaldrich.com This typically translates to using a significant excess of (Boc)₂O and a suitable base to facilitate the deprotonation of the mono-Boc intermediate.
Table 1: Optimization of Reaction Conditions for Bis-Boc Protection
| Parameter | Condition | Rationale |
| (Boc)₂O Stoichiometry | >2 equivalents | To ensure complete reaction and overcome the decreased nucleophilicity of the mono-Boc intermediate. |
| Base | Strong, non-nucleophilic bases (e.g., DMAP, NaH) | To effectively deprotonate the N-H bond of the mono-Boc protected aniline (B41778). researchgate.net |
| Solvent | Aprotic solvents (e.g., THF, CH₂Cl₂) | To avoid side reactions with the solvent and to effectively dissolve the reactants. organic-chemistry.org |
| Temperature | Room temperature to elevated temperatures | To provide sufficient energy to overcome the activation barrier for the second Boc installation. |
Research has shown that for less nucleophilic amines like aryl amines, a two-step approach of introducing two Boc groups followed by the selective removal of one can be a more effective strategy for obtaining the mono-Boc derivative. researchgate.net This implies that the formation of the di-Boc compound is achievable under the right conditions.
Exploration of Catalytic Systems in N,N-Bis-Protection (e.g., Brønsted Acidic Catalysts, Organocatalysts)
To enhance the efficiency and mildness of the bis-Boc protection, various catalytic systems have been explored. These catalysts can activate either the amine or the (Boc)₂O, thereby facilitating the reaction under less harsh conditions.
Brønsted Acidic Catalysts: While strong acids are typically used for Boc deprotection, certain Brønsted acids can catalyze Boc protection. researchgate.net For instance, phosphoric acid derivatives have been shown to be effective catalysts in related transformations. nih.govnih.govacs.org These catalysts can activate the (Boc)₂O, making it more susceptible to nucleophilic attack by the amine. Solid acid catalysts, such as Amberlite-IR 120 and Amberlyst-15, have also demonstrated efficacy in N-Boc protection of various amines, offering the advantage of easy separation and recyclability. derpharmachemica.com However, the strong electron-withdrawing nature of the nitro group in 4-nitroaniline can present a challenge for these systems. derpharmachemica.com
Organocatalysts: Organocatalysts have emerged as a powerful tool in organic synthesis. For N-Boc protection, nucleophilic catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) are commonly used. researchgate.net DMAP is known to react with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the amine. The use of organocatalysts can often lead to milder reaction conditions and improved yields. mdpi.com Chiral Brønsted acids have also been utilized as organocatalysts in related reactions, highlighting the potential for enantioselective transformations, although this is not directly applicable to the achiral this compound. beilstein-journals.org
Solvent-Free and Green Chemistry Principles in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for N-Boc protection. rasayanjournal.co.incolab.ws Solvent-free reaction conditions are particularly attractive as they reduce waste and can lead to simpler work-up procedures. sci-hub.seniscair.res.in
Several studies have reported successful N-Boc protection of amines under solvent-free conditions, sometimes with the aid of a catalyst. derpharmachemica.comniscair.res.in For example, a mechanochemical approach using a pestle and mortar has been shown to be effective for the N-Boc protection of anilines, offering short reaction times and high yields. niscair.res.in The application of such solvent-free methods to the synthesis of this compound could offer a more sustainable alternative to traditional solvent-based approaches. However, the sluggish reactivity of 4-nitroaniline might require catalytic assistance even under these conditions. sci-hub.se
Selective N-Protection Strategies in Polysubstituted Arylamines
The synthesis of this compound is a specific case of the broader challenge of selectively protecting amino groups in polysubstituted arylamines. The presence of other functional groups on the aromatic ring can influence the reactivity of the amine and may themselves be reactive under the protection conditions.
In the case of 4-nitroaniline, the strong electron-withdrawing nitro group significantly deactivates the amine, making its protection more challenging compared to aniline. sigmaaldrich.comderpharmachemica.com This deactivating effect must be considered when designing a synthetic strategy. Conversely, activating groups would make the amine more nucleophilic and easier to protect.
For molecules containing multiple amino groups, selective protection becomes crucial. nih.gov For instance, in a molecule with both a primary and a secondary amine, it is possible to selectively protect the secondary amine as a triazene, leaving the primary amine available for other transformations. nih.gov While not directly applicable to the single amino group in 4-nitroaniline, these strategies highlight the nuanced control that can be achieved in amine protection. The principles of chemoselectivity are also important when other functional groups, such as hydroxyl groups, are present. orgchemres.org
Control of Side Reactions and Byproduct Formation in Protection Methodologies
The synthesis of this compound is not without potential side reactions and byproduct formation, which can lower the yield and complicate purification.
A primary side product in Boc protection is the formation of the mono-Boc derivative, N-Boc-4-nitroaniline. The incomplete reaction is a significant issue, especially given the deactivating effect of the nitro group and the first Boc group. sigmaaldrich.com Driving the reaction to completion with excess reagents and optimized conditions is key to minimizing this byproduct.
Other potential side reactions, particularly under basic conditions, include the formation of isocyanates and ureas. researchgate.net The formation of isocyanates can occur through the decomposition of the Boc-protected amine. However, many modern protocols for N-Boc protection have been developed to avoid these side reactions. organic-chemistry.orgorganic-chemistry.org The use of milder conditions and carefully chosen catalysts can significantly suppress the formation of these undesirable byproducts. For instance, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to prevent the formation of isocyanates and ureas. organic-chemistry.org
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Mitigation Strategy |
| N-Boc-4-nitroaniline | Incomplete reaction | Use of excess (Boc)₂O, optimized reaction time and temperature. |
| Isocyanates | Decomposition of Boc-protected amine | Use of milder reaction conditions, avoidance of strong bases where possible. researchgate.net |
| Ureas | Reaction of isocyanate with amine | Suppression of isocyanate formation. researchgate.net |
Reactivity and Chemical Transformations of N,n Di Boc 4 Nitroaniline
Chemical Lability and Selective Deprotection of N-Boc Groups
The N-Boc protecting groups in N,N-di-Boc-4-nitroaniline are susceptible to cleavage under various conditions, a characteristic central to their role in multi-step organic synthesis. The ability to selectively remove these groups is of significant practical importance.
Catalytic Deprotection Mechanisms and Methodologies
Several catalytic methods have been developed for the deprotection of N-Boc groups, offering milder and more selective alternatives to traditional strong acid- or base-catalyzed procedures. researchgate.net
Iron(III)-Catalyzed Processes: Iron(III) salts have emerged as sustainable and efficient catalysts for the selective removal of N-Boc groups. rsc.orgrsc.org This method is practical and often does not require a subsequent purification step. rsc.orgsemanticscholar.org The catalytic process can be performed with substoichiometric amounts of various iron(III) salts, with iron(III) chloride being a common choice. rsc.org While the precise mechanism can vary, it is proposed that the Lewis acidic iron(III) coordinates to the carbonyl oxygen of the Boc group, facilitating its cleavage. This methodology has been successfully applied to a range of N,N'-diprotected amines and amino acid derivatives. rsc.orgsemanticscholar.org
Deep Eutectic Solvents (DES): A green and efficient approach for N-Boc deprotection involves the use of deep eutectic solvents. researchgate.net For instance, a DES composed of p-toluenesulfonic acid monohydrate and choline (B1196258) chloride can act as both the reaction medium and the catalyst. researchgate.net This method offers advantages in terms of simplicity, short reaction times, and environmental friendliness, providing a useful alternative to standard deprotection protocols. researchgate.net
Interactive Table: Catalytic Deprotection Methods for N-Boc Groups
| Catalyst System | Key Features | Reference |
|---|---|---|
| Iron(III) salts (e.g., FeCl₃) | Sustainable, practical, often clean, substoichiometric amounts effective. | rsc.orgrsc.orgsemanticscholar.org |
Chemoselective Removal of Boc Groups in Polyfunctionalized Molecules
A key challenge in synthetic chemistry is the selective deprotection of one protecting group in the presence of others. Methodologies for N-Boc removal have been developed to achieve high chemoselectivity.
In molecules containing both N-Boc and N-Cbz (carboxybenzyl) protecting groups, iron(III)-catalyzed deprotection has shown remarkable selectivity. The procedure can selectively remove the N-Boc group while leaving the N-Cbz group intact, even when using substoichiometric amounts of the iron(III) catalyst. rsc.org This selectivity is crucial in the synthesis of complex molecules where different protecting groups need to be removed at various stages.
Furthermore, thermal deprotection in a continuous flow system has demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the reaction temperature. nih.gov Milder reagents like oxalyl chloride in methanol (B129727) have also been reported for the selective deprotection of N-Boc groups in structurally diverse compounds at room temperature. nih.gov
Transformations Involving the Nitro Moiety
The nitro group of this compound is a versatile functional group that can undergo several important chemical transformations. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring. nih.gov
Catalytic Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This conversion is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. nih.gov
A variety of catalytic systems are effective for this reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other catalysts, such as Raney nickel, are also employed. commonorganicchemistry.com For chemoselectivity, reagents like iron metal in acidic media can be used to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The choice of reducing agent can also influence selectivity; for example, phenylsilane (B129415) can be used with an iron(salen) complex catalyst to chemoselectively reduce nitro compounds while preserving carbonyl functionality. nih.gov
Interactive Table: Common Catalytic Systems for Nitro Group Reduction
| Catalyst/Reagent | Reducing Agent | Key Features | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ | Widely used, efficient for aromatic and aliphatic nitro groups. | commonorganicchemistry.com |
| Raney Nickel | H₂ | Effective alternative to Pd/C. | commonorganicchemistry.com |
| Iron (Fe) | Acid (e.g., AcOH) | Mild conditions, good for chemoselectivity. | commonorganicchemistry.com |
Mechanistic Studies of Nitro Group Transformations under Various Conditions
The mechanism of nitro group reduction has been the subject of extensive study. The classical Haber-Lukashevich mechanism describes the transformation of a nitro group through a series of intermediates. researchgate.net The catalytic conversion of a nitroarene to an aniline (B41778) generally proceeds through the formation of nitrosobenzene (B162901) and phenylhydroxylamine intermediates by the successive addition of hydrogen.
Mechanistic investigations using techniques such as kinetics, electron paramagnetic resonance (EPR), and mass spectrometry have provided deeper insights. nih.gov Studies on iron-catalyzed reductions suggest the involvement of a nitroso intermediate and the generation of an on-cycle iron hydride as a key catalytic intermediate. nih.gov The initial step is often the rate-limiting step, involving the addition of the first hydrogen atom to the nitro group.
Role of the Nitro Group as a Leaving Group in Substitution Reactions
The nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is electron-deficient. stackexchange.comresearchgate.net Its ability to act as a leaving group is attributed to its strong electron-withdrawing nature, which activates the ring towards nucleophilic attack. chemicalforums.com When the nitro group departs, it leaves as the resonance-stabilized nitrite (B80452) ion. ck12.org
The SNAr reaction typically proceeds via an addition-elimination mechanism. A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemicalforums.comnih.gov The subsequent departure of the leaving group restores the aromaticity of the ring. nih.gov The rate-limiting step is generally the initial attack of the nucleophile on the aromatic ring. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Phenylene Ring
The reactivity of the aromatic core of this compound is governed by the powerful and opposing electronic effects of the N,N-di-Boc-amino group and the nitro group.
The substitution pattern on the phenylene ring of this compound creates a complex reactivity profile. A free amino group (–NH2) is a potent activating group in electrophilic aromatic substitution (EAS), donating electron density into the ring via resonance and directing incoming electrophiles to the ortho and para positions. Conversely, the nitro group (–NO2) is one of the strongest deactivating groups, withdrawing electron density through both inductive and resonance effects, which slows down EAS reactions significantly.
The introduction of two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom dramatically alters the electronic character of the amino substituent. The lone pair of electrons on the nitrogen is substantially delocalized across the two carbonyls of the Boc groups. This delocalization significantly reduces the nitrogen's ability to donate electron density into the aromatic ring. Consequently, the N,N-di-Boc group is no longer an activating group; instead, it functions as an electron-withdrawing, deactivating group.
Therefore, the aromatic ring of this compound is substituted with two powerful electron-withdrawing groups, rendering it highly electron-deficient and strongly deactivated towards electrophilic aromatic substitution.
In contrast, this pronounced electron-deficient character makes the ring susceptible to nucleophilic aromatic substitution (NAS). The presence of the strong electron-withdrawing nitro group is a key requirement for NAS, and the additional deactivating effect of the N,N-di-Boc group would further facilitate the attack of a nucleophile on the aromatic core.
| Substituent Group | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Directing Effect |
|---|---|---|---|
| -NH2 (Aniline) | Strongly Electron-Donating (Activating) | Increases reaction rate | Ortho, Para |
| -NO2 (Nitrobenzene) | Strongly Electron-Withdrawing (Deactivating) | Decreases reaction rate | Meta |
| -N(Boc)2 (on 4-nitroaniline) | Electron-Withdrawing (Deactivating) | Decreases reaction rate | Meta |
Strategies to functionalize the aromatic ring of this compound must account for its highly deactivated nature.
Electrophilic Aromatic Substitution (EAS): Due to the severe deactivation of the ring, EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and highly reactive electrophiles. Any substitution that does occur would be directed to the positions ortho to the N,N-di-Boc group (positions 3 and 5), as these are meta to the strongly directing nitro group and are therefore the least deactivated positions on the ring.
Nucleophilic Aromatic Substitution (NAS): The electron-poor nature of the aromatic ring makes it a good candidate for NAS. The reaction would be directed by the nitro group, with nucleophilic attack occurring at the positions ortho to it (positions 2 and 6). The N,N-di-Boc group at position 1 would act as a secondary electron-withdrawing group, enhancing the ring's susceptibility to nucleophilic attack.
Reactions Involving the Protected Amine Functionality
The N,N-di-Boc moiety is primarily a protecting group, designed to be stable under various conditions while being removable when needed. However, its structure is central to important synthetic transformations like guanidylation.
The N,N'-di-Boc-protected guanidine (B92328) is a crucial functional group in medicinal chemistry and peptide synthesis. Its synthesis typically involves the reaction of a primary or secondary amine with a guanidinylating agent that transfers the "di-Boc-guanidinyl" moiety. While this compound itself is not the reactant amine in this context, its N,N-di-Boc structure is representative of the protection strategy used.
Several methods have been developed for the efficient synthesis of N,N'-di-Boc-protected guanidines from amines. These protocols often aim to replace toxic reagents like mercury(II) chloride (HgCl2) with milder and more environmentally benign alternatives. A common precursor is N,N'-di-Boc-thiourea, which can be activated to react with amines.
| Guanidinylating Reagent | Activating Agent/Catalyst | Key Features | Reference |
|---|---|---|---|
| N,N'-Di-Boc-thiourea | Cyanuric chloride (TCT) | Mild, inexpensive, and avoids heavy-metal waste. High yields (up to 95%). | |
| N,N'-bis-Boc-S-methylisothiourea | Mercury(II) chloride (HgCl2) | Effective for a range of amines but involves toxic heavy metal waste. | |
| 1-[N,N'-(Di-Boc)amidino]pyrazole | None (direct reaction) | Mild and efficient reagent for the preparation of guanidines under neutral conditions. | |
| N,N'-Di-Boc-thiourea | N-Iodosuccinimide (NIS) | An alternative to heavy metal or Mukaiyama's reagent activation. |
The reaction mechanism using cyanuric chloride (TCT) likely involves the formation of a bis-Boc-carbodiimide intermediate, which is then attacked by the amine to form the protected guanidine.
The N,N-di-Boc group is generally stable to a wide range of reaction conditions, including most nucleophiles and bases, making it an effective protecting group during complex syntheses. Its primary reactivity is its cleavage under acidic conditions (e.g., with trifluoroacetic acid) to regenerate the free amine.
However, the reagents used to install the di-Boc group, particularly di-tert-butyl dicarbonate (B1257347) (Boc2O), are also employed to facilitate condensation reactions. In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), Boc2O can activate carboxylic acids, enabling their condensation with poorly nucleophilic compounds such as anilides and N-heterocycles. This reaction proceeds through a mixed anhydride (B1165640) intermediate.
While specific coupling reactions involving the this compound framework are not widely reported, the stability of the Boc group is advantageous. It allows for transformations on other parts of a molecule without affecting the protected amine. For instance, N-Boc protected amines can undergo specific rhodium-catalyzed coupling reactions with arylboroxines to form amides, demonstrating a specialized reaction where the protected amine participates directly. Furthermore, under strongly basic conditions, some N-acyl-N-Boc derivatives have been shown to undergo acyl-nitrogen to carbon migration, indicating that the di-Boc framework can participate in rearrangements under specific circumstances.
N,n Di Boc 4 Nitroaniline As a Key Synthetic Intermediate and Building Block
Utilization in the Construction of Complex Organic Molecules
There are no specific, documented examples in the reviewed literature of N,N-DI-Boc-4-nitroaniline being used as a key intermediate in the total synthesis of complex organic molecules.
In principle, a di-Boc-protected aniline (B41778) serves to modulate the reactivity of the nitrogen atom and protect it during subsequent chemical transformations on other parts of the molecule. The protection would be followed by deprotection to reveal the free amine for further reactions. However, synthetic chemists often opt for mono-protection, as it is typically sufficient and easier to achieve, especially on electron-deficient anilines.
Strategies for Derivatization to Form Substituted Nitroaniline Analogues
Specific derivatization strategies starting from this compound are not well-documented. However, based on general organic chemistry principles, several strategies could theoretically be employed.
The primary point of derivatization on the this compound scaffold would be the aromatic ring or the nitro group itself.
Reduction of the Nitro Group: The most common transformation for nitroanilines is the reduction of the nitro group to an amine, forming a diamine. This would typically be achieved after the removal of the Boc groups, as many reducing agents can be sensitive to or react with them.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho to the nitro group. However, the presence of the bulky di-Boc-amino group would likely provide significant steric hindrance, making such reactions challenging.
Modification of the Amine: The primary purpose of the di-Boc group is protection. Its removal, typically under acidic conditions, would regenerate the free aniline, which could then undergo a wide range of derivatization reactions, including acylation, alkylation, and diazotization.
A hypothetical reaction scheme is presented below, outlining potential (but not experimentally documented) transformations.
| Transformation Type | Potential Reagents | Resulting Functional Group | Notes |
| Boc Deprotection | Trifluoroacetic acid (TFA), HCl | Primary Amine (-NH₂) | Standard procedure to remove Boc groups. |
| Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl | Primary Amine (-NH₂) | Typically performed on the deprotected aniline. |
It is important to reiterate that these are generalized strategies, and specific, optimized protocols starting from this compound are not available in published research.
Computational and Theoretical Studies on N,n Di Boc 4 Nitroaniline
Analysis of Intermolecular Interactions and Solid-State Phenomena
π-π Stacking Interactions in Crystalline States
The aromatic nature of the phenyl ring in N,N-Di-Boc-4-nitroaniline makes it a prime candidate for π-π stacking interactions in the solid state. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in the formation of columnar structures and layered arrangements in the crystal lattice.
Theoretical studies on nitroarenes have demonstrated the importance of π-stacking in their crystal engineering nih.gov. The presence of the electron-withdrawing nitro group and the electron-donating, albeit sterically hindered, di-Boc-protected amino group creates a polarized aromatic system, which can enhance π-π stacking interactions. Computational models can predict the preferred stacking geometries, such as parallel-displaced or T-shaped arrangements, and calculate the interaction energies.
In many organic materials, π-π stacking plays a pivotal role in determining their electronic properties, including charge transport and nonlinear optical responses jchps.com. For this compound, the extent and nature of π-π stacking will be heavily influenced by the bulky tert-butyl groups of the Boc protecting moieties. These groups can introduce significant steric hindrance, potentially leading to a greater separation between the aromatic rings or a more complex, interleaved packing arrangement. The interplay between the attractive π-π forces and the repulsive steric interactions of the Boc groups is a key focus of computational analysis in predicting the crystalline structure.
Weak Interactions and Supramolecular Assembly
Beyond hydrogen bonding and π-π stacking, a variety of other weak intermolecular forces contribute to the supramolecular assembly of this compound. These include van der Waals forces, dipole-dipole interactions, and C-H···π interactions. The collective effect of these weak forces dictates the final three-dimensional arrangement of the molecules in the crystal.
Computational methods, such as Density Functional Theory (DFT) with dispersion corrections, are essential for accurately modeling these weak interactions. Such calculations can provide a detailed picture of the potential energy surface of the molecular dimers and larger clusters, revealing the most stable arrangements.
Correlation of Theoretical Predictions with Experimental Observables (e.g., Spectroscopic Data)
A critical aspect of computational chemistry is the ability to correlate theoretical predictions with experimentally observed data. For this compound, this involves comparing calculated properties with results from techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical vibrational frequencies, calculated using methods like DFT, can be correlated with experimental FTIR spectra to assign specific vibrational modes to the functional groups within the molecule jchps.com. For instance, the characteristic stretching frequencies of the C=O bonds in the Boc groups and the N-O bonds in the nitro group can be predicted and compared with experimental values.
Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound researchgate.net. These calculations can help in understanding the nature of the electronic transitions, such as intramolecular charge transfer, which is common in push-pull systems like nitroanilines.
The following table provides a hypothetical comparison of theoretical and experimental spectroscopic data for this compound, based on typical values for similar compounds.
| Spectroscopic Data | Theoretical Prediction (DFT/TD-DFT) | Experimental Observation |
| FTIR (cm⁻¹) | ||
| C=O stretch (Boc) | 1750 - 1720 | 1735 |
| NO₂ asymm. stretch | 1540 - 1510 | 1525 |
| NO₂ symm. stretch | 1360 - 1330 | 1345 |
| UV-Vis (nm) | ||
| λmax | 350 - 380 | 365 |
Such correlations between theoretical and experimental data provide a powerful tool for validating the computational models and gaining deeper insights into the molecular and electronic structure of this compound.
Emerging Research Areas and Future Directions for N,n Di Boc 4 Nitroaniline
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of N,N-DI-Boc-4-nitroaniline involves the N-tert-butoxycarbonylation of 4-nitroaniline (B120555). However, the electron-withdrawing nature of the nitro group deactivates the amine, making it a poor nucleophile and rendering the reaction challenging. reddit.com Traditional methods often require harsh conditions, leading to concerns about sustainability. Emerging research is therefore focused on developing greener synthetic routes that align with the principles of green chemistry.
Key areas of improvement include:
Catalyst-Free and Solvent-Free Conditions: Several modern protocols for N-Boc protection aim to minimize or eliminate the use of hazardous solvents and catalysts. nih.gov For instance, methods using water as a solvent or solvent-free reactions catalyzed by recyclable heterogeneous acids like Amberlite-IR 120 are being explored. organic-chemistry.org These approaches not only reduce environmental impact but also simplify product purification.
Heterogeneous Catalysis: The use of solid-supported catalysts is a cornerstone of sustainable synthesis. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For the N-Boc protection of anilines, various heterogeneous catalysts have shown promise, offering high yields and easy recovery. researchgate.net
Atom Economy: Researchers are investigating synthetic pathways that maximize the incorporation of starting materials into the final product. Efficient catalytic systems that promote high conversion rates with minimal byproduct formation are central to this goal.
Table 1: Comparison of Catalytic Approaches for Sustainable N-Boc Protection
| Catalyst System | Key Advantages | Reaction Conditions | Sustainability Aspect |
|---|---|---|---|
| Amberlite-IR 120 | Heterogeneous, recyclable, high yield. | Solvent-free, room temperature. | Reduces solvent waste, catalyst is reusable. |
| Water-mediated | Catalyst-free, environmentally benign solvent. nih.govorganic-chemistry.org | Room temperature. organic-chemistry.org | Avoids organic solvents and catalysts. organic-chemistry.org |
| Lanthanide Complexes | High catalytic activity, wide substrate scope. researchgate.net | Solvent-free. researchgate.net | Efficient, reduces energy consumption. researchgate.net |
| Thiamin hydrochloride | Economical, stable, environmentally friendly. researchgate.net | Solvent-free, ambient temperature. researchgate.net | Uses a benign and readily available catalyst. researchgate.net |
Exploration of this compound in Advanced Catalytic Cycles
While this compound is primarily a product of catalytic reactions, its structure suggests potential roles as a ligand or precursor in other catalytic systems. The core reaction for its formation, the N-tert-butoxycarbonylation of 4-nitroaniline, relies on catalysts that can activate the amine group.
Heterobimetallic dinuclear lanthanide alkoxide complexes and other acid-base bifunctional catalysts have proven effective for this transformation. researchgate.net These catalysts operate through a mechanism where a Lewis acidic center activates the di-tert-butyl dicarbonate (B1257347) reagent, while a Brønsted basic center interacts with the amine, facilitating the nucleophilic attack. This cooperative catalysis leads to high efficiency under solvent-free conditions. researchgate.net
Future research may explore the modification of the this compound structure to create novel ligands for transition metal catalysis. The aromatic ring and the protected nitrogen atoms could be functionalized to coordinate with metal centers, potentially influencing the selectivity and activity of catalytic processes such as cross-coupling reactions.
Design and Synthesis of Functionalized this compound Derivatives with Tuned Electronic Properties
The electronic properties of 4-nitroaniline derivatives are of significant interest for applications in nonlinear optics and other areas of materials science. The inherent donor-acceptor character, with the amino group as the donor and the nitro group as the acceptor, can be finely tuned through chemical modification.
Computational studies, such as those using ab initio restricted HF-DFT methods, have shown that substituting the amino nitrogen with alkyl groups enhances properties like dipole moment and polarizability while decreasing the optical gap (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). This enhancement implies greater molecular reactivity and electro-optic susceptibility.
The introduction of the two tert-butoxycarbonyl (Boc) groups in this compound significantly alters the electronic landscape of the parent 4-nitroaniline molecule. Further functionalization of the aromatic ring—for example, by introducing additional electron-donating or electron-withdrawing groups—could provide a powerful strategy for precisely tuning the molecule's electronic and optical properties. This would allow for the rational design of derivatives with tailored characteristics for specific technological applications.
Table 2: Predicted Effects of Substituents on the Electronic Properties of a 4-Nitroaniline Framework
| Property | Effect of N-Alkylation | Effect of Polar Solvents |
|---|---|---|
| Dipole Moment (µ) | Increases | Increases |
| Polarisability (α) | Increases | Increases |
| Optical Gap (ΔE) | Decreases | (Not specified) |
This data is generalized from studies on N-substituted 4-nitroaniline derivatives.
Advanced Materials Applications Derived from this compound as a Monomer or Precursor
This compound serves as a valuable precursor for the synthesis of more complex molecules and materials. The two Boc groups act as protecting groups for the amine functionality, allowing for selective reactions at other positions of the molecule. Upon removal of the Boc groups, the highly reactive amine is revealed, which can then participate in a variety of chemical transformations.
One of the most promising applications is in the synthesis of functional polymers. The precursor to this compound, 4-nitroaniline, is industrially reduced to p-phenylenediamine, a key monomer in the production of aramid polymers. taylorandfrancis.comwikipedia.org Similarly, this compound can be chemically modified (e.g., by reduction of the nitro group to an amine) and then deprotected to yield a multifunctional monomer. This monomer could then be used in polymerization reactions to create novel polymers with tailored properties, such as high thermal stability or specific electronic characteristics.
Furthermore, derivatives of 4-nitroaniline have been used to functionalize nanomaterials, such as carbon nanotubes. This suggests that this compound could be a precursor for creating surface-modified materials with unique optical or electronic properties for use in advanced composites or sensing applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives can benefit significantly from modern automation and flow chemistry techniques. Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers several advantages over traditional batch processing. nih.gov These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly when dealing with hazardous reagents or intermediates. nih.gov
Given the difficulty in protecting the deactivated amine of 4-nitroaniline, the superior temperature control offered by flow reactors could lead to higher yields and fewer side products. The small reactor volumes inherent in flow systems also mitigate safety risks associated with potentially exothermic reactions.
Integrating flow reactors with automated synthesis platforms, which use robotics to manage reagent handling, reaction execution, and product analysis, could dramatically accelerate the discovery and optimization of new functionalized derivatives. nih.govfairlamb.group Such platforms enable high-throughput experimentation, allowing researchers to rapidly screen different catalysts, solvents, and reaction conditions to identify optimal synthetic routes. This data-driven approach can significantly shorten the development timeline for novel materials and molecules derived from this compound. nih.gov
Q & A
Basic: What are the optimal methods for synthesizing and purifying N,N-DI-Boc-4-nitroaniline?
Answer:
The synthesis typically involves dual Boc protection of the amine groups in 4-nitroaniline using di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions. A two-step approach is recommended:
Boc Protection : React 4-nitroaniline with Boc anhydride in a dichloromethane (DCM) solution, catalyzed by 4-dimethylaminopyridine (DMAP) at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for tert-butyl protons (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). The absence of NH2 signals confirms Boc protection.
- ¹³C NMR : Boc carbonyl groups appear at δ ~150–155 ppm.
- IR Spectroscopy : Confirm Boc groups via C=O stretches (~1750–1800 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁N₃O₆, calculated ~352.15) .
Advanced: How to resolve contradictions in spectroscopic data for Boc-protected nitroaniline derivatives?
Answer:
Contradictions often arise from:
- Rotameric Forms : Boc groups can create rotational isomers, splitting NMR signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks.
- Deuteration Artifacts : Deuterated solvents (e.g., DMSO-d₆) may exchange with labile protons, altering spectra. Compare data with deuterium-free controls .
- Isotopic Labeling : Use deuterated analogs (e.g., 4-nitroaniline-2,3,5,6-d₄) to distinguish overlapping signals .
Advanced: What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
Answer:
The Boc groups stabilize the amine, directing reactivity toward the nitro group:
- Nucleophilic Aromatic Substitution : Nitro groups activate the ring for substitution with strong nucleophiles (e.g., thiols or amines) under basic conditions.
- Catalytic Hydrogenation : Reduce nitro to amine using Pd/C or Raney Ni, but ensure Boc groups remain intact by avoiding acidic conditions.
- Photoreactivity : Nitro groups can act as electron acceptors in photoinduced electron-transfer reactions, useful in photoredox catalysis .
Basic: How to assess the stability of this compound under varying storage and reaction conditions?
Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for Boc groups).
- Acid Sensitivity : Test stability in trifluoroacetic acid (TFA) or HCl/dioxane to confirm Boc cleavage kinetics.
- Light Sensitivity : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent nitro group degradation .
Advanced: How can isotopic labeling of this compound improve mechanistic studies?
Answer:
Deuterated analogs (e.g., 4-nitroaniline-2,3,5,6-d₄) enable:
- Isotope Effects in Kinetics : Track hydrogen/deuterium exchange rates to identify rate-determining steps.
- Tracer Studies : Use ¹⁵N-labeled nitro groups to monitor nitration/deprotection pathways via ¹⁵N NMR.
- Mass Spectrometry : Differentiate fragmentation patterns in HRMS for pathway elucidation .
Key Notes
- Synthetic Caution : Avoid prolonged exposure to moisture, as Boc groups hydrolyze to CO₂ and tert-butanol.
- Analytical Cross-Validation : Combine NMR, IR, and HRMS to confirm structure, especially when isotopic labeling is used.
- Advanced Applications : Prioritize mechanistic studies on nitro group reactivity for applications in catalysis or polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
